molecular formula C16H20ClNO3 B3372378 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide CAS No. 897313-58-5

2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide

Cat. No. B3372378
M. Wt: 309.79 g/mol
InChI Key: BBGNLNIYKSRREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide” is a chemical compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.79 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H20ClNO3 . The structure includes a benzodioxin ring, a cyclopentyl group, and an acetamide group . Further structural analysis would require more specific information such as NMR, HPLC, LC-MS, UPLC data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.79 and a molecular formula of C16H20ClNO3 . Additional properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Biological Effects and Environmental Fate of Acetamide Derivatives

  • Biological Effects of Acetamides : A comprehensive review by Kennedy (2001) on acetamide, N,N-dimethylacetamide, and other derivatives highlights their commercial importance and biological effects, including toxicity and usage implications. The study provides a deep dive into the consequences of exposure to these chemicals, shedding light on their biological interactions and potential safety concerns in various applications (Kennedy, 2001).

  • Degradation and Toxicity of Acetamides : Research into acetaminophen, a well-known acetamide, and its degradation through advanced oxidation processes illustrates the environmental persistence and transformation of similar compounds. This study by Qutob et al. (2022) elucidates the pathways, by-products, and biotoxicity of acetaminophen degradation, which could parallel the environmental behavior and applications of 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide in water treatment and environmental remediation efforts (Qutob et al., 2022).

  • Environmental Occurrence of Acetamides : The environmental detection and impact of acetaminophen, as discussed by Vo et al. (2019), provide insights into how similar chemicals, including the subject compound, might be studied for their environmental presence, fate, and effects. This includes understanding their concentrations in wastewater, surface water, and potential for forming toxic by-products, which is critical for assessing environmental risk and developing mitigation strategies (Vo et al., 2019).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. It is intended for research use only, and not for diagnostic or therapeutic use .

properties

IUPAC Name

2-chloro-N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-10-15(19)18-11-16(5-1-2-6-16)12-3-4-13-14(9-12)21-8-7-20-13/h3-4,9H,1-2,5-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNLNIYKSRREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCl)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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